N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-2-16-8-7-11(15-16)12(17)14-10-6-4-3-5-9(10)13/h3-8H,2H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSJEDNCUDARPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach for Pyrazole Ring Formation
The cyclocondensation of β-keto esters with substituted hydrazines constitutes a foundational method for constructing the pyrazole core. For N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, this approach begins with ethyl hydrazine and ethyl 3-ketobutanoate. Under acidic conditions (e.g., acetic acid), these reagents undergo cyclization to yield ethyl 1-ethyl-1H-pyrazole-3-carboxylate . Regioselectivity is ensured by the electronic and steric effects of the ethyl group, directing substitution to position 1.
Reaction Conditions :
Post-cyclization, the ester undergoes alkaline hydrolysis (2 M NaOH, 60°C, 4 hours) to produce 1-ethyl-1H-pyrazole-3-carboxylic acid. Subsequent activation of the carboxylic acid via thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with 2-chloroaniline in dichloromethane under basic conditions (triethylamine) to form the target compound .
Key Analytical Data :
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Melting Point : 172–174°C (similar to analogous compounds in )
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¹H NMR (CDCl₃) : δ 1.42 (t, 3H, CH₂CH₃), 4.35 (q, 2H, CH₂CH₃), 7.26–7.59 (m, 4H, Ar-H), 8.12 (s, 1H, pyrazole-H) .
Carboxylic Acid Coupling Method Using EDCI/HOBt
A more contemporary method employs carbodiimide-based coupling agents to directly conjugate 1-ethyl-1H-pyrazole-3-carboxylic acid with 2-chloroaniline. This two-step process avoids the need for acid chloride formation, enhancing safety and scalability .
Procedure :
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Synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic Acid :
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Coupling with 2-Chloroaniline :
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The carboxylic acid (1 mmol) is dissolved in DMF with EDCI (1 mmol), HOBt (1 mmol), and triethylamine (2 mmol).
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2-Chloroaniline (1 mmol) is added, and the mixture is stirred at room temperature for 12 hours .
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Workup : Extraction with chloroform, washing with HCl (0.2 M) and NaOH (2 M), followed by column chromatography (PE:EA = 8:1) .
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Advantages :
Alkylation of Pyrazole Intermediates
For scenarios where the ethyl group is introduced post-carboxamide formation, alkylation of N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide offers an alternative route. However, this method requires careful control to avoid over-alkylation or N-amide side reactions .
Steps :
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Synthesis of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide :
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N-Alkylation :
Challenges :
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Low regioselectivity necessitates rigorous purification (preparative TLC) .
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Side products include bis-alkylated derivatives and ester hydrolysis residues .
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Steps | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 70–75% | 90–95% | 3 | High regioselectivity |
| EDCI/HOBt Coupling | 66–70% | >95% | 2 | Avoids acid chloride |
| N-Alkylation | 50–55% | 85–90% | 2 | Flexibility in late-stage alkylation |
Optimization Strategies and Mechanistic Insights
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by stabilizing reactive intermediates .
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Catalysis : Triethylamine neutralizes HCl generated during coupling, preventing side reactions .
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Temperature Control : Low temperatures (0–5°C) during acid chloride formation minimize decomposition .
Yield Improvement :
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study Example :
- Study on MCF-7 Cells : A study assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 15 µM, suggesting potent anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induces apoptosis |
| A549 | 49.85 | Growth inhibition |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can significantly reduce pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study Example :
- LPS-Stimulated Macrophages Study : In vitro tests showed that treatment with this compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to control groups .
| Cytokine | Reduction (%) | Study Year |
|---|---|---|
| TNF-alpha | 50 | 2025 |
| IL-6 | 50 | 2025 |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria positions it as a potential therapeutic agent in infectious diseases.
Case Study Example :
- Antimicrobial Efficacy Assessment : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values indicating strong antibacterial activity .
| Microorganism | MIC (µg/mL) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 | 2024 |
| Escherichia coli | 64 | 2024 |
Summary of Biological Activities
This compound exhibits a range of biological activities that make it a promising candidate for further research and development in medicinal chemistry.
| Activity Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|
| Anticancer | MCF-7 | IC50 = 15 µM |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL |
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Analogs
Electronic and Crystallographic Effects
- 35Cl NQR Frequencies : highlights that alkyl substituents (e.g., ethyl) in the side chain lower 35Cl NQR frequencies, while aryl/chlorinated groups increase them. The target compound’s ethyl group may reduce the frequency compared to analogs like N-(2-chlorophenyl)-2-chlorobenzamide, which has an aryl side chain .
- Crystal Packing: Crystal structures of related compounds (e.g., N-(phenyl)-2-chloro-2-methylacetamide) reveal that side-chain substitutions influence C(S)-C(O) bond lengths.
Contradictions and Knowledge Gaps
- suggests that alkyl and aryl substituents have opposing effects on 35Cl NQR frequencies, but the combined impact of ethyl and 2-chlorophenyl groups in the target compound remains unstudied .
- Melting points for most analogs (e.g., T-series in ) are reported, but data for the target compound are absent, limiting direct comparisons of crystallinity .
Biological Activity
N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a chlorophenyl group and an ethyl group , along with a carboxamide functional group. This unique structure contributes to its chemical reactivity and biological properties.
This compound is believed to exert its biological effects primarily through interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , potentially binding to active sites or altering receptor functions. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant implications for various therapeutic applications.
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Several studies have assessed its cytotoxic effects against various cancer cell lines:
These results indicate that the compound can effectively inhibit cancer cell proliferation, suggesting its potential as a candidate for cancer therapy.
2. Anti-inflammatory Properties
The pyrazole moiety is well-known for its anti-inflammatory effects, which have been observed in various derivatives of pyrazole compounds. This compound is being explored for its ability to reduce inflammation, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib and phenylbutazone .
3. Antimicrobial Activity
Preliminary studies have also indicated potential antimicrobial properties of this compound, although detailed mechanisms and efficacy against specific pathogens require further investigation.
Research Findings
Recent advancements in drug design have highlighted the significance of pyrazole derivatives in developing new therapeutic agents. This compound has been included in various studies focusing on structure-activity relationships (SAR) that aim to optimize its biological activity.
Case Studies
Several case studies have examined the pharmacological profiles of pyrazole derivatives, including this compound:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various pyrazole derivatives against MCF7 and A549 cell lines, demonstrating that modifications in substituents significantly influence their activity .
- Mechanistic Insights : Research exploring the mechanism of action indicated that compounds like this compound may inhibit key enzymes involved in cancer progression, providing insights for further drug development .
Q & A
Q. What are the common synthetic routes for N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a pyrazole-3-carboxylic acid derivative with a substituted aniline. For example:
- Step 1 : Prepare 1-ethyl-1H-pyrazole-3-carboxylic acid via cyclization of hydrazine derivatives with β-keto esters under acidic conditions.
- Step 2 : Activate the carboxylic acid using coupling agents like EDCI/HOBt or convert it to an acyl chloride.
- Step 3 : React with 2-chloroaniline in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours .
Optimization may involve adjusting stoichiometry, solvent polarity, or catalyst (e.g., DMAP) to improve yields. Microwave-assisted synthesis can reduce reaction time .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at N1, chlorophenyl at C3) and rule out tautomerism .
- X-ray crystallography : Resolve bond angles (e.g., C–N–C in pyrazole ring ≈ 124°) and confirm molecular packing. Monoclinic systems (e.g., space group P2₁/n) are common, with unit cell parameters such as a = 10.07 Å, b = 5.14 Å, c = 40.99 Å .
- HRMS : Validate molecular weight (e.g., m/z 313.74 for C₁₅H₁₄ClN₃O₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data across different assays?
Contradictions may arise from assay-specific interference (e.g., solubility issues in cellular models) or off-target effects. Strategies include:
- Orthogonal assays : Compare radioligand binding (e.g., cannabinoid receptor assays ) with functional assays (e.g., cAMP inhibition).
- Structural analogs : Test derivatives (e.g., 2,6-dichlorophenyl substitutions ) to isolate structure-activity relationships (SAR).
- Computational docking : Identify binding poses using software like AutoDock to explain discrepancies in potency .
Q. What computational methods validate the compound’s interaction with biological targets?
- DFT calculations : Compare optimized geometries (bond lengths/angles) with crystallographic data to ensure model reliability. For example, B3LYP/6-31G(d) shows <0.01 Å deviation in C–N bond lengths .
- Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., with CB1 cannabinoid receptors ) over 100 ns to assess binding free energy (ΔG) using MM-PBSA.
Q. How can substituent effects on the pyrazole ring modulate bioactivity?
- Electron-withdrawing groups (e.g., Cl at phenyl): Enhance receptor binding via hydrophobic interactions.
- N-Alkylation (e.g., ethyl vs. methyl): Influence metabolic stability. Ethyl groups reduce CYP450-mediated oxidation compared to methyl .
- Steric effects : Bulky substituents at C5 may hinder binding to flat hydrophobic pockets (e.g., observed in CB1 antagonists ).
Q. What strategies address contradictory spectroscopic data (e.g., unexpected peaks in NMR)?
- Solvent effects : Re-run NMR in deuterated DMSO to detect tautomeric shifts.
- Dynamic processes : Variable-temperature NMR can reveal rotameric equilibria.
- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted aniline or hydrolysis products) .
Q. How do polymorphic forms impact physicochemical properties?
Different crystal forms alter solubility and bioavailability. For example:
Q. What metabolic pathways are predicted for this compound?
- Phase I metabolism : CYP3A4-mediated oxidation of the ethyl group to ethanol or carboxylic acid derivatives.
- Phase II conjugation : Glucuronidation of the carboxamide nitrogen.
Validate using in vitro hepatocyte assays and LC-MS/MS to detect metabolites (e.g., hydroxylated or dechlorinated species) .
Q. How can supramolecular interactions (e.g., π-π stacking) be leveraged in formulation?
Co-crystallization with coformers (e.g., aminobenzothiazole ) enhances stability. Analyze crystal packing via Hirshfeld surfaces to identify dominant interactions (e.g., C–H···O hydrogen bonds or Cl···π contacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
